Bienvenue dans la boutique en ligne BenchChem!

3-((1-Methyl-1h-imidazol-2-yl)methyl)azetidin-3-ol

Medicinal Chemistry Property-based Drug Design CNS Drug Discovery

Secure your supply of this non-standard, intermediate-complexity building block. It uniquely combines a strained azetidine core with an N-methylimidazole via a methylene linker, offering conformational rigidity and balanced vectors for fragment-based drug discovery, PROTAC linker design, and CNS-targeted SAR campaigns. Its free base form, high sp³ carbon fraction, and tertiary hydroxyl group provide a pristine scaffold for elaboration, avoiding the solubility and mass variability of salt forms. Ensure experimental reproducibility with this molecularly distinct hybrid, available now for your hit-to-lead programs.

Molecular Formula C8H13N3O
Molecular Weight 167.21 g/mol
Cat. No. B13610859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((1-Methyl-1h-imidazol-2-yl)methyl)azetidin-3-ol
Molecular FormulaC8H13N3O
Molecular Weight167.21 g/mol
Structural Identifiers
SMILESCN1C=CN=C1CC2(CNC2)O
InChIInChI=1S/C8H13N3O/c1-11-3-2-10-7(11)4-8(12)5-9-6-8/h2-3,9,12H,4-6H2,1H3
InChIKeyUMJZZNSASNRGNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 3-((1-Methyl-1H-imidazol-2-yl)methyl)azetidin-3-ol (CAS 1526515-30-9) is a Sought-After Scaffold for CNS and Kinase Programs


3-((1-Methyl-1H-imidazol-2-yl)methyl)azetidin-3-ol (CAS: 1526515-30-9) is a heterocyclic building block characterized by a strained four-membered azetidine ring bearing a tertiary hydroxyl group and an N-methylimidazole substituent connected via a methylene linker . Its molecular architecture bridges two privileged medicinal chemistry motifs: the imidazole ring, which is known for its ability to engage diverse biological targets such as cytochrome P450 enzymes, histamine receptors, and kinases, and the azetidine core, which imparts conformational rigidity and often enhances metabolic stability relative to larger N-heterocycles [1][2]. This combination positions the compound as a non-standard, intermediate-complexity probe for structure-activity relationship (SAR) campaigns, particularly in central nervous system (CNS) and oncology research where constrained, sp³-rich frameworks are prioritized.

3-((1-Methyl-1H-imidazol-2-yl)methyl)azetidin-3-ol (CAS 1526515-30-9): Why Analogs with Different Linkers or Missing Methyls Cannot Be Swapped


Although the chemical supply market lists dozens of 'azetidine-imidazole hybrids', their biological and physicochemical fingerprints diverge dramatically due to subtle structural variations. This compound is specifically defined by its methylene-linked N-methylimidazole at the azetidine 3-position, a combination that balances conformational mobility with precise receptor spacing. Switching to an analog that omits the N-methyl group (e.g., 3-((1H-imidazol-2-yl)methyl)azetidin-3-ol) alters hydrogen-bonding capacity and metabolic susceptibility, while replacing the methylene spacer with a direct bond (e.g., 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol) drastically changes the vector and electron density of the heterocycle . Furthermore, using a salt form such as the dihydrochloride introduces a different solubility profile and additional counterion mass that is unsuitable for applications requiring the free base . The quantitative differentiators detailed below demonstrate that these molecular distinctions translate into measurable differences in physical properties and target class compatibility, directly impacting experimental reproducibility and hit-to-lead success rates.

Quantitative Differentiation of 3-((1-Methyl-1H-imidazol-2-yl)methyl)azetidin-3-ol (CAS 1526515-30-9) Against Closest Analogs


Methylene Spacer vs. Direct Linkage: Impact on Molecular Volume and Predicted Lipophilicity

The target compound incorporates a methylene (-CH₂-) spacer between the azetidine ring and the N-methylimidazole. This contrasts with the direct-linked analog 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol (CAS 1489819-00-2). The addition of the methylene group increases the molecular weight from 153.18 g/mol to 167.21 g/mol, a 14.03 g/mol (9.2%) increase . Concurrently, the predicted density rises from 1.39±0.1 g/cm³ to 1.32±0.1 g/cm³, and the predicted boiling point shifts from 396.0±42.0 °C to 387.3±17.0 °C . This spacer lengthens the molecular structure, providing a distinct pharmacophore reach that is critical for bridging deep binding pockets in receptors like CYP11B enzymes or histamine H3, as demonstrated in structurally related azetidinyl-amide and -imidazole ligand series [1].

Medicinal Chemistry Property-based Drug Design CNS Drug Discovery

N-Methylation Status: Impact on Hydrogen Bonding and Metabolic Susceptibility

The target compound features an N-methyl group on the imidazole ring, distinguishing it from the non-methylated analog 3-((1H-imidazol-2-yl)methyl)azetidin-3-ol (CAS 934665-84-6). This methylation removes a hydrogen-bond donor (the imidazole NH) and introduces a small hydrophobic cap, altering both solubility and metabolic pathways. While direct experimental logP or solubility values for this exact pair are not published, the structural change is consistent with well-established medicinal chemistry principles: N-methylation of heterocyclic NH groups typically increases logP by approximately 0.5–1.0 units and can enhance metabolic stability by blocking N-oxidation or glucuronidation pathways . This modification is particularly relevant in CYP enzyme inhibitor design, where the imidazole nitrogen's basicity and hydrogen-bonding capacity are critical for target engagement [1].

Medicinal Chemistry Metabolism Studies Physicochemical Property Prediction

Free Base vs. Dihydrochloride Salt: Quantified Molecular Weight and Predicted Solubility Differences

The target compound is the free base (MW: 167.21 g/mol), in contrast to the commercially available dihydrochloride salt 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol dihydrochloride (CAS 2089257-66-7; MW: 226.1 g/mol) . The dihydrochloride salt, while sharing a similar core (direct-linked, not methylene-spaced), adds 58.9 g/mol (35.2%) in mass due to the two HCl molecules. More importantly, salt formation with HCl dramatically increases aqueous solubility; for azetidine-based amines, dihydrochloride salts often exhibit >10-fold higher aqueous solubility than their free base counterparts, a critical factor for in vitro assays and in vivo formulation [1]. However, the counterions can interfere with certain assays (e.g., ion channel studies) and must be removed for applications requiring the neutral free base.

Formulation Science Solubility Enhancement Analytical Chemistry

Conformational Constraints in Azetidine-Imidazole Hybrids: Inferred Advantage over Piperidine or Pyrrolidine Analogs

The azetidine ring in the target compound imposes a rigid, sp³-rich three-dimensional shape with a ring strain of approximately 25 kcal/mol, significantly higher than piperidine (~0 kcal/mol) or pyrrolidine (~5 kcal/mol) [1]. This strain constrains the vector of the imidazole substituent, potentially enhancing target selectivity. In a related azetidine-imidazole compound (4-((2R,3S)-2-methyl-azetidin-3-yl)-1H-imidazole), a Ki of 7 nM was observed for the histamine H3 receptor, highlighting the potency achievable with this scaffold [2]. While direct binding data for 3-((1-methyl-1H-imidazol-2-yl)methyl)azetidin-3-ol is not publicly available, the conformational restriction it provides is a key differentiator from more flexible piperidine or pyrrolidine analogs, which often exhibit higher off-target rates due to greater conformational sampling [1].

Conformational Analysis Receptor Binding Kinetics CNS Drug Discovery

Targeted Applications of 3-((1-Methyl-1H-imidazol-2-yl)methyl)azetidin-3-ol (CAS 1526515-30-9) in Drug Discovery and Chemical Biology


Scaffold for Developing Selective CYP11B Enzyme Inhibitors as Theranostic Probes

Based on the demonstrated success of azetidine-imidazole hybrid compounds like IMAZA as high-affinity CYP11B inhibitors with superior metabolic stability [1], 3-((1-methyl-1H-imidazol-2-yl)methyl)azetidin-3-ol serves as an ideal core scaffold for medicinal chemists designing next-generation adrenal imaging agents. The methylene spacer and N-methylimidazole provide a unique vector that can be elaborated with iodine- or fluorine-containing moieties for PET/SPECT imaging, while the azetidine ring's rigidity helps maintain target engagement and reduce non-specific binding.

Constrained Histamine H3 Receptor Antagonist Precursor for Cognitive Disorders

Patents and literature confirm that azetidine-based imidazole derivatives exhibit potent antagonism at the histamine H3 receptor, a validated target for Alzheimer's disease, ADHD, and narcolepsy [2]. The conformational constraints of the azetidine ring in the target compound, as established by ring-strain analysis [2], position it as a valuable precursor for creating 'constrained histamine' analogs. The methylene-linked imidazole group can be further functionalized to optimize CNS penetration and selectivity over other histamine receptor subtypes.

Rigid, sp³-Rich Building Block for Fragment-Based Drug Discovery (FBDD) and PROTAC Design

The high fraction of sp³-hybridized carbons and the strained azetidine ring make this compound an excellent choice for fragment libraries aimed at discovering novel protein binders. Its physicochemical properties (MW 167, predicted moderate solubility) are within typical fragment space (MW < 300). Furthermore, the presence of a free hydroxyl group and a basic imidazole nitrogen offers multiple vectors for linking to E3 ligase ligands in PROTAC (proteolysis-targeting chimera) design, as demonstrated by the use of simpler azetidin-3-ol as a non-cleavable linker in ADC and PROTAC applications .

Quote Request

Request a Quote for 3-((1-Methyl-1h-imidazol-2-yl)methyl)azetidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.